molecular formula C8H12O2 B14374100 (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid CAS No. 90129-52-5

(1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid

Cat. No.: B14374100
CAS No.: 90129-52-5
M. Wt: 140.18 g/mol
InChI Key: ZFSPXYLEBXSNOT-NKWVEPMBSA-N
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Description

(1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid is an organic compound that belongs to the class of cyclopropane carboxylic acids This compound is characterized by the presence of a cyclopropane ring substituted with a carboxylic acid group and a 2-methylprop-1-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of an appropriate alkene precursor using a carbenoid reagent. The reaction conditions typically include the use of a metal catalyst, such as rhodium or copper, and a suitable solvent, such as dichloromethane or toluene. The reaction is carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The cyclopropane ring can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biology and medicine, this compound may be investigated for its potential biological activity. Cyclopropane derivatives are known to exhibit various pharmacological properties, including antimicrobial and anticancer activities.

Industry

In the industrial sector, this compound can be used as a precursor for the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the 2-methylprop-1-en-1-yl group.

    (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-ol: Contains a hydroxyl group instead of a carboxylic acid group.

    (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-amine: Contains an amine group instead of a carboxylic acid group.

Uniqueness

The presence of the 2-methylprop-1-en-1-yl group in (1R,2R)-2-(2-Methylprop-1-en-1-yl)cyclopropane-1-carboxylic acid imparts unique chemical properties, such as increased steric hindrance and potential for specific interactions with biological targets. This makes it distinct from other cyclopropane derivatives.

Properties

CAS No.

90129-52-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(1R,2R)-2-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H12O2/c1-5(2)3-6-4-7(6)8(9)10/h3,6-7H,4H2,1-2H3,(H,9,10)/t6-,7+/m0/s1

InChI Key

ZFSPXYLEBXSNOT-NKWVEPMBSA-N

Isomeric SMILES

CC(=C[C@H]1C[C@H]1C(=O)O)C

Canonical SMILES

CC(=CC1CC1C(=O)O)C

Origin of Product

United States

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